![molecular formula C15H12O3 B14594233 4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene] CAS No. 61040-11-7](/img/structure/B14594233.png)
4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is a chemiluminescent compound known for its ability to emit light upon decomposition. This property makes it highly valuable in various scientific applications, particularly in the field of biochemistry and molecular biology. The compound is often used as a substrate in chemiluminescent assays, where it produces a detectable signal in the presence of specific enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] typically involves the formation of a dioxetane ring through a photochemical reaction. The process begins with the preparation of a suitable precursor, such as a fluorene derivative, which is then subjected to ultraviolet light in the presence of a photosensitizer. This reaction leads to the formation of the dioxetane ring, resulting in the desired compound .
Industrial Production Methods
Industrial production of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions can produce a wide range of substituted fluorene compounds .
Applications De Recherche Scientifique
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] has a wide range of scientific research applications, including:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in molecular biology for detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays for detecting specific biomarkers.
Industry: Applied in quality control processes for detecting contaminants.
Mécanisme D'action
The mechanism of action of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] involves its decomposition in the presence of specific enzymes, such as alkaline phosphatase. This decomposition leads to the formation of an excited state intermediate, which then emits light as it returns to the ground state. The emitted light can be detected and measured, providing a quantitative readout of the enzyme activity .
Comparaison Avec Des Composés Similaires
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is part of a class of compounds known as dioxetanes. Similar compounds include:
3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane: Known for its use in ultrasensitive enzyme-linked immunoassays.
Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate: Used in chemiluminescent detection assays.
The uniqueness of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] lies in its specific chemiluminescent properties, which make it highly sensitive and suitable for a wide range of applications .
Propriétés
Numéro CAS |
61040-11-7 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
4-methoxyspiro[dioxetane-3,9'-fluorene] |
InChI |
InChI=1S/C15H12O3/c1-16-14-15(18-17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3 |
Clé InChI |
HPPSYKXCGUYOJP-UHFFFAOYSA-N |
SMILES canonique |
COC1C2(C3=CC=CC=C3C4=CC=CC=C42)OO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


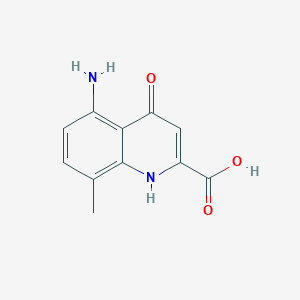
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
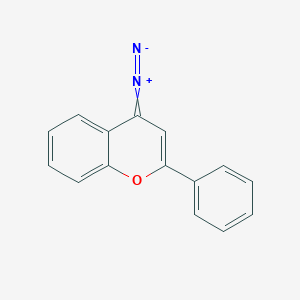
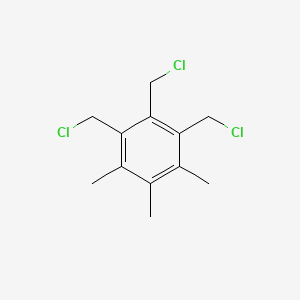
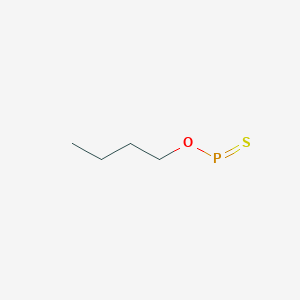
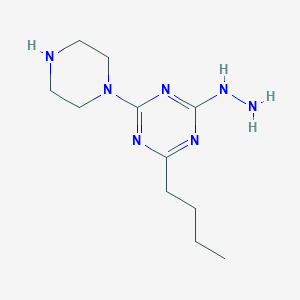
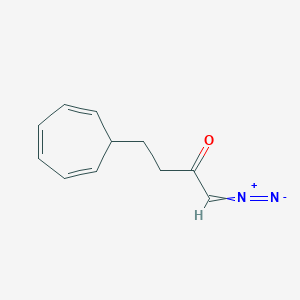
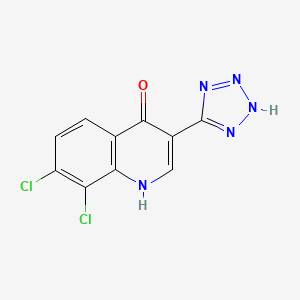
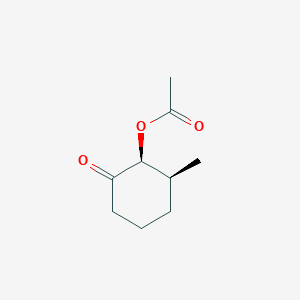
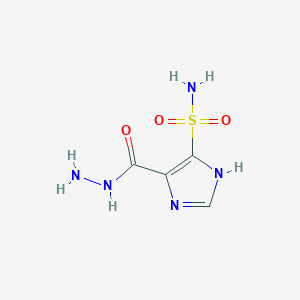
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
